molecular formula C24H30N2O3 B12483355 3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B12483355
M. Wt: 394.5 g/mol
InChI Key: PZCXLRXZYLOQLL-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core and a piperidine ring substituted with a dimethoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine ring and the dimethoxybenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological and chemical properties compared to the parent compound.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and piperidine derivatives, such as:

  • 3,4-Dihydro-2H-spiro[isoquinoline-1,4′-piperidine]
  • 2,3-Dihydro-1H-quinolin-4-one
  • 3,4-Dihydro-2H-isoquinolin-1-one

Uniqueness

What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C24H30N2O3/c1-28-22-10-9-18(14-23(22)29-2)15-25-12-5-8-21(16-25)24(27)26-13-11-19-6-3-4-7-20(19)17-26/h3-4,6-7,9-10,14,21H,5,8,11-13,15-17H2,1-2H3

InChI Key

PZCXLRXZYLOQLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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